molecular formula C3H6O6S B1195111 (R)-2-Hydroxy-3-sulfopropanoic acid

(R)-2-Hydroxy-3-sulfopropanoic acid

Cat. No.: B1195111
M. Wt: 170.14 g/mol
InChI Key: CQQGIWJSICOUON-REOHCLBHSA-N
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Description

(R)-2-Hydroxy-3-sulfopropanoic acid (CAS: 23315-29-9) is a chiral sulfonic acid derivative with the molecular formula C₃H₆O₆S and a molecular weight of 170.14 g/mol . Its structure features a hydroxyl (-OH) group at the second carbon and a sulfonic acid (-SO₃H) group at the third carbon of the propanoic acid backbone, with stereochemical specificity at the hydroxyl-bearing carbon (R-configuration). This compound is also known as (2R)-3-sulfolactic acid, highlighting its structural similarity to lactic acid but with a sulfonic acid substitution .

The compound’s high acidity (due to the strongly ionizable sulfonic acid group) and hydrophilicity make it distinct from simpler hydroxy acids.

Properties

Molecular Formula

C3H6O6S

Molecular Weight

170.14 g/mol

IUPAC Name

(2R)-2-hydroxy-3-sulfopropanoic acid

InChI

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/t2-/m0/s1

InChI Key

CQQGIWJSICOUON-REOHCLBHSA-N

SMILES

C(C(C(=O)O)O)S(=O)(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)O)S(=O)(=O)O

Canonical SMILES

C(C(C(=O)O)O)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lactic Acid ((R)-2-Hydroxypropanoic Acid)

  • Molecular Formula : C₃H₆O₃
  • Key Features : Lacks the sulfonic acid group, containing only a hydroxyl and carboxylic acid group.
  • Comparison: The absence of the sulfonic acid group reduces acidity (pKa ~3.86 for lactic acid vs. sulfonic acid’s pKa ~1–2). Lactic acid is less hydrophilic and widely used in food, pharmaceutical, and biodegradable polymer industries. The sulfonic acid substitution in (R)-2-hydroxy-3-sulfopropanoic acid enhances its ionic character, making it more suited for applications requiring strong acidity or solubility in polar solvents .

3-Hydroxy-2-phenylpropanoic Acid

  • Molecular Formula : C₉H₁₀O₃
  • Key Features : Contains a phenyl group at the second carbon and a hydroxyl group at the third carbon.
  • Comparison: The phenyl group introduces hydrophobicity and aromaticity, contrasting sharply with the sulfonic acid’s hydrophilicity. This compound’s applications likely involve organic synthesis or as a chiral building block for pharmaceuticals, whereas this compound’s functionality is more aligned with ionic interactions or catalysis .

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic Acid

  • Molecular Formula : C₈H₁₂O₄
  • Key Features : A tetrahydrofuran (THF) ring substituent at the third carbon.

(R)-2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride

  • Molecular Formula: C₉H₁₁NO₃·HCl
  • Key Features: An amino (-NH₂) group replaces the hydroxyl at the second carbon, with a hydroxyphenyl group at the third carbon.
  • This contrasts with this compound’s sulfonic acid group, which prioritizes ionic solubility over direct bioactivity .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences from Target Compound
This compound C₃H₆O₆S 170.14 -OH, -SO₃H, -COOH Reference compound
Lactic acid C₃H₆O₃ 90.08 -OH, -COOH No sulfonic acid group; lower acidity
3-Hydroxy-2-phenylpropanoic acid C₉H₁₀O₃ 166.18 -OH, -COOH, phenyl Hydrophobic phenyl substitution
(2R)-2-Hydroxy-3-(THF)propanoic acid C₈H₁₂O₄ 160.17 -OH, -COOH, THF ring Cyclic ether substituent; non-acidic
(R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid HCl C₉H₁₁NO₃·HCl 217.65 -NH₂, -COOH, hydroxyphenyl Amino group; pharmaceutical focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-Hydroxy-3-sulfopropanoic acid
Reactant of Route 2
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(R)-2-Hydroxy-3-sulfopropanoic acid

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